chemical properties of trimethylsilyl 3,3-dimethylbutanoate
chemical properties of trimethylsilyl 3,3-dimethylbutanoate
An In-depth Technical Guide to the Chemical Properties of Trimethylsilyl 3,3-dimethylbutanoate
Abstract
Trimethylsilyl 3,3-dimethylbutanoate, a trimethylsilyl (TMS) ester, is a compound of significant interest in synthetic organic chemistry and analytical sciences. Characterized by the covalent bond between a bulky 3,3-dimethylbutanoate group and a chemically inert trimethylsilyl moiety, this molecule serves as a key intermediate and a versatile protecting group. Its utility stems from the stability of the silyl ester under neutral conditions and its facile, selective cleavage under specific acidic, basic, or fluoride-mediated conditions. This guide provides a comprehensive examination of its physicochemical properties, synthesis, spectroscopic characterization, and reactivity. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for application in complex synthetic pathways and analytical derivatization.
Introduction
The trimethylsilyl (TMS) group is a fundamental tool in modern organic chemistry, primarily employed as a protecting group for various functionalities, including alcohols, amines, and carboxylic acids.[1][2] Trimethylsilyl 3,3-dimethylbutanoate is the product of derivatizing 3,3-dimethylbutanoic acid (also known as tert-butylacetic acid) with a TMS source. This transformation converts the polar, protic carboxylic acid into a more volatile, nonpolar, and sterically hindered ester.[1] The bulky tert-butyl group adjacent to the carbonyl function imparts unique steric and electronic properties that influence the ester's reactivity and stability. Understanding these properties is crucial for its effective use as a synthetic intermediate or for enhancing its analyzability via techniques like gas chromatography-mass spectrometry (GC-MS).[3]
Physicochemical Properties
The fundamental properties of trimethylsilyl 3,3-dimethylbutanoate are summarized in the table below. These data provide a baseline for its handling, purification, and characterization.
| Property | Value | Source |
| IUPAC Name | trimethylsilyl 3,3-dimethylbutanoate | [4] |
| CAS Number | 61333-82-2 | [4] |
| Molecular Formula | C₉H₂₀O₂Si | [4] |
| Molecular Weight | 188.34 g/mol | [4] |
| SMILES | CC(C)(C)CC(=O)O(C)C | [4] |
| InChIKey | SNWZEHDUHRRRJL-UHFFFAOYSA-N | [4] |
Synthesis and Purification
The most common and direct method for the synthesis of trimethylsilyl 3,3-dimethylbutanoate is the silylation of 3,3-dimethylbutanoic acid. This reaction involves the treatment of the carboxylic acid with a suitable silylating agent in the presence of a base.
Causality in Experimental Design
The choice of silylating agent and reaction conditions is critical for achieving high yields. Chlorotrimethylsilane (TMSCl) is a cost-effective silylating agent, but its reaction with the carboxylic acid generates hydrochloric acid (HCl) as a byproduct. This HCl must be scavenged by a non-nucleophilic base, such as triethylamine or pyridine, to prevent unwanted side reactions and drive the equilibrium towards the product.[5] The reaction is typically performed in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or diethyl ether) to prevent premature hydrolysis of the TMSCl and the silyl ester product. More potent silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used and often provide cleaner reactions, as their byproducts are neutral and volatile.[6]
Experimental Protocol: Synthesis via Chlorotrimethylsilane
Materials:
-
3,3-Dimethylbutanoic acid
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, condenser, nitrogen inlet
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,3-dimethylbutanoic acid (1.0 eq). Dissolve it in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath. The excess base ensures complete neutralization of the HCl byproduct.
-
Silylation: Add chlorotrimethylsilane (1.1 eq) dropwise via an addition funnel over 15-20 minutes, maintaining the temperature at 0 °C. The formation of triethylammonium chloride is observed as a white precipitate.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid), water, and finally, brine. The brine wash helps to remove residual water from the organic phase.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure trimethylsilyl 3,3-dimethylbutanoate.
Workflow Visualization
Caption: General workflow for the synthesis and purification.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
| Technique | Expected Characteristics |
| ¹H NMR | ~0.2-0.3 ppm (s, 9H): Protons of the trimethylsilyl (-Si(CH₃)₃) group.[1] ~1.0 ppm (s, 9H): Protons of the tert-butyl (-C(CH₃)₃) group. ~2.2 ppm (s, 2H): Protons of the methylene (-CH₂-) group adjacent to the carbonyl. |
| ¹³C NMR | ~-1.0 to 0.0 ppm: Carbons of the trimethylsilyl (-Si(CH₃)₃) group. ~29-30 ppm: Carbons of the tert-butyl methyl groups (-C(CH₃)₃). ~31-32 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃). ~50-52 ppm: Methylene carbon (-CH₂-). ~172-174 ppm: Carbonyl carbon (C=O) of the ester. |
| IR (cm⁻¹) | 2960-2870: C-H stretching (alkane). ~1720-1700: C=O stretching (ester), shifted to a lower wavenumber compared to a typical alkyl ester due to the electropositive silicon atom. 1250 & 840: Strong, characteristic Si-C stretching and rocking vibrations of the TMS group. |
| Mass Spec (EI) | M⁺: A molecular ion peak may be weak or absent. [M-15]⁺: Loss of a methyl group (CH₃•) from the TMS moiety is a common fragmentation pathway.[7][8] m/z 73: The base peak corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺.[8] m/z 115: Fragment corresponding to the acylium ion, [(CH₃)₃CCH₂C=O]⁺. |
Note: NMR chemical shifts are estimates based on standard values for similar functional groups and may vary depending on the solvent used.[9][10]
Reactivity and Chemical Properties
The chemical behavior of trimethylsilyl 3,3-dimethylbutanoate is dominated by the reactivity of the silyl ester bond.
Hydrolysis (Deprotection)
The primary reaction of interest is the cleavage of the Si-O bond, which regenerates the parent carboxylic acid. This lability is the cornerstone of its use as a protecting group.[1]
-
Acid-Catalyzed Hydrolysis: In the presence of a protic acid (e.g., HCl, TFA) and water, the carbonyl oxygen is protonated, activating the carbonyl carbon towards nucleophilic attack by water. Subsequent collapse of the tetrahedral intermediate and proton transfer cleaves the Si-O bond.
-
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, K₂CO₃ in methanol/water), a hydroxide ion attacks the electrophilic silicon atom directly. Silicon's ability to accommodate a fifth bond (forming a pentacoordinate intermediate) facilitates this pathway, which is often faster than attack at the carbonyl carbon.
-
Fluoride-Mediated Cleavage: The most selective method for cleaving silyl ethers and esters involves fluoride ions (e.g., from tetrabutylammonium fluoride, TBAF). The high affinity of silicon for fluorine (the Si-F bond is one of the strongest single bonds) provides a powerful thermodynamic driving force for this reaction, which can be performed under mild, neutral conditions.[11]
Diagram of Fluoride-Mediated Deprotection
Caption: Nucleophilic attack of fluoride on silicon.
Applications in Research and Drug Development
The unique properties of trimethylsilyl 3,3-dimethylbutanoate lend it to several key applications:
-
Protecting Group in Synthesis: It serves as a robust protecting group for the carboxylic acid functionality. It is stable to many non-aqueous reaction conditions, such as those involving organometallics or mild reducing agents, but can be removed selectively when needed.[2]
-
Analytical Derivatization: In metabolomics and other analytical fields, non-volatile carboxylic acids are often converted to their TMS esters prior to GC-MS analysis. This derivatization increases the compound's volatility and thermal stability, leading to improved chromatographic separation and characteristic mass spectra for identification.[3][12]
-
Controlled Drug Delivery: Silyl groups can be incorporated into drug delivery systems. The rate of hydrolysis of a silyl ester bond can be tuned by modifying the steric and electronic environment, potentially allowing for the controlled release of a carboxylic acid-containing drug.[13]
Conclusion
Trimethylsilyl 3,3-dimethylbutanoate is a valuable chemical entity whose properties are defined by the interplay between its sterically demanding tert-butyl group and the versatile trimethylsilyl ester functionality. A thorough understanding of its synthesis, spectroscopic signatures, and reactivity—particularly the controlled cleavage of the Si-O bond—is essential for its effective application. For professionals in drug development and chemical research, this compound represents a reliable tool for protecting carboxylic acids, enabling complex synthetic transformations, and facilitating sensitive analytical measurements.
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Song, S. W., et al. (2006). Studies on a new carrier of trimethylsilyl-modified mesoporous material for controlled drug delivery. Journal of Controlled Release. Available from: [Link]
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